molecular formula C11H9F3O2 B1352279 3-(Trifluoromethyl)cinnamic acid methyl ester CAS No. 87087-35-2

3-(Trifluoromethyl)cinnamic acid methyl ester

Cat. No.: B1352279
CAS No.: 87087-35-2
M. Wt: 230.18 g/mol
InChI Key: ZQAIZQSBGPNEEN-AATRIKPKSA-N
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Description

3-(Trifluoromethyl)cinnamic acid methyl ester is a cinnamic acid derivative characterized by a trifluoromethyl (-CF₃) substituent at the 3-position of the phenyl ring and a methyl ester group at the carboxylic acid terminus. Cinnamic acid esters are widely studied for their biological activities, including antimicrobial, antioxidant, and enzyme-inhibitory effects, often modulated by substituents like hydroxyl, methoxy, or halogen groups .

The trifluoromethyl group is a strong electron-withdrawing substituent, which enhances lipophilicity and may influence metabolic stability and binding interactions with biological targets. For example, 3-(trifluoromethyl)cinnamic acid (the parent acid of the methyl ester) demonstrated a gastric emptying percentage of 73.8 ± 6.3% at 200 mg/kg in rats, outperforming other derivatives like 2-(trifluoromethyl)cinnamic acid (61.1 ± 14.2%) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c1-16-10(15)6-5-8-3-2-4-9(7-8)11(12,13)14/h2-7H,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAIZQSBGPNEEN-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001210220
Record name Methyl (2E)-3-[3-(trifluoromethyl)phenyl]-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104201-66-3
Record name Methyl (2E)-3-[3-(trifluoromethyl)phenyl]-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104201-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2E)-3-[3-(trifluoromethyl)phenyl]-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)cinnamic acid methyl ester typically involves the esterification of 3-(Trifluoromethyl)cinnamic acid. One common method is the reaction of 3-(Trifluoromethyl)benzaldehyde with malonic acid in the presence of a base catalyst such as triethylamine or diisopropyl ethyl amine. The reaction proceeds through an aldol condensation followed by decarboxylation to yield the desired product .

Industrial Production Methods

For industrial-scale production, the process can be optimized by using suitable solvents like methyl alcohol, methyl tertiary butyl ether (MTBE), or tetrahydrofuran. The reaction conditions are carefully controlled to ensure high yield and purity, making the process suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)cinnamic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: 3-(Trifluoromethyl)benzoic acid

    Reduction: 3-(Trifluoromethyl)cinnamyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(Trifluoromethyl)cinnamic acid methyl ester (3-TFCME) is an organic compound with potential applications in medicinal chemistry. It features a trifluoromethyl group attached to the aromatic ring of a cinnamic acid derivative. The compound has a molecular formula of C11H9F3O2 and a molecular weight of 230.19 g/mol.

Synthesis: this compound is primarily synthesized through Fischer esterification, where cinnamic acid reacts with methanol in the presence of an acid catalyst, forming the desired ester and water as a byproduct.

Scientific Research Applications

This compound serves multiple roles in scientific research and industry. Cinnamic acid derivatives, including this compound, exhibit various biological activities.

Potential as Anti-Cancer Agent

Studies suggest that 3-TFCME may exhibit antiproliferative effects against various cancer cell lines. Its structural similarity to known anti-cancer agents has prompted further investigation into its potential mechanisms of action. Cinnamic acid derivatives have been explored for their potential as anticancer agents, with studies highlighting their ability to inhibit cancer cell proliferation.

Use as a Building Block

This compound serves as a versatile building block in organic synthesis. Its applications include:

  • Synthesis of complex molecules The compound is used in the synthesis of complex organic molecules with potential biological activity.
  • Development of new materials It is also used in the development of new materials with unique properties.
  • Intermediate in medicinal chemistry The compound is a valuable intermediate in organic synthesis and medicinal chemistry.

Other Potential Applications

The compound's parent structure has shown sedative hypnotic activity in animal models, suggesting possible neuropharmacological applications.

Compounds with Structural Similarities

Several compounds share structural similarities with this compound. These include:

  • 3,5-Bis(trifluoromethyl)cinnamic acid
  • 3-(Trifluoromethyl)cinnamic acid
  • 4-Fluorocinnamic acid
  • 2-Hydroxycinnamic acid

Impact of Trifluoromethyl Groups

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)cinnamic acid methyl ester involves its interaction with various molecular targets. For instance, in antimicrobial applications, it disrupts the plasma membrane of microorganisms, leading to cell lysis. It can also interfere with nucleic acid and protein synthesis, thereby inhibiting microbial growth . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

  • Longer alkyl chains (e.g., octadecyl ester) decrease binding affinity in bacterial targets compared to methyl esters, likely due to steric hindrance .
Electronic and Physical Properties
Compound Name Molecular Weight Boiling Point (Estimated) LogP (Predicted) Solubility
3-(Trifluoromethyl)cinnamic acid methyl ester 204.15* ~250–280°C† ~3.2‡ Low in H₂O
trans-p-Hydroxy cinnamic acid methyl ester 178.18 N/A ~2.1 Moderate
Caffeic acid methyl ester 194.2 N/A ~1.8 High
Methyl cinnamate 162.18 260°C 2.1 Low

*Molecular weight inferred from parent acid (C₁₀H₇F₃O₂).
†Estimated based on methyl cinnamate (260°C) and trifluoromethyl’s electron-withdrawing effects.
‡Predicted using ChemDraw (trifluoromethyl increases LogP).

Pharmacological and Biochemical Comparisons

Enzyme Inhibition and Antimicrobial Activity
  • This compound (hypothetical) : Likely inhibits H⁺/K⁺-ATPase (proton pump) due to the trifluoromethyl group’s electronic effects, similar to its parent acid .
  • trans-3-(Trifluoromethyl)cinnamic acid octadecyl ester : Exhibited a binding affinity of -5.9 kcal/mol with E. coli NFeoB (5FH9), weaker than tetracycline (-8.5 kcal/mol) but comparable to ciprofloxacin (-7.0 kcal/mol) .
Antioxidant and Metabolic Effects
  • Caffeic acid methyl ester : Superior radical scavenging (IC₅₀: 24.5 µg/mL) due to catechol (-OH) groups, which are absent in trifluoromethyl analogs .

Biological Activity

3-(Trifluoromethyl)cinnamic acid methyl ester (CAS No. 104201-66-3) is a compound of interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to the cinnamic acid backbone, which enhances its lipophilicity and biological activity. The molecular formula is C11H9F3O2C_{11}H_{9}F_{3}O_{2}, with a molecular weight of approximately 232.19 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

  • Antioxidant Activity : The trifluoromethyl group is known to enhance the electron-withdrawing properties, which can stabilize free radicals and contribute to antioxidant mechanisms.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory processes, potentially providing anti-inflammatory effects.
  • Cell Signaling Modulation : It may influence cell signaling pathways related to apoptosis and cell proliferation, making it a candidate for cancer research.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted by researchers at the University of Antwerp evaluated a series of compounds for their antimycobacterial properties, highlighting that derivatives of cinnamic acids, including this ester, showed promising activity against Mycobacterium tuberculosis (Mtb) strains resistant to conventional treatments .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound appears to activate intrinsic apoptotic pathways, leading to increased caspase activity and subsequent cell death. Notably, its efficacy was compared with other cinnamate derivatives, establishing its potential as a lead compound for further development in cancer therapeutics .

Case Studies

  • Antimycobacterial Screening :
    • A comprehensive screening conducted at the Laboratory for Microbiology, Parasitology and Hygiene assessed several compounds for their anti-TB properties. The results indicated that this compound exhibited significant activity against drug-resistant Mtb strains, suggesting its potential as a new anti-TB agent .
  • Neuroprotective Effects :
    • A study on melatonin-cinnamate hybrids explored the neuroprotective effects of related compounds. While not directly testing this compound, the findings support the hypothesis that cinnamate derivatives can provide neuroprotection through antioxidant mechanisms and modulation of neuroinflammation .

Data Summary Table

Biological ActivityObservationsReferences
AntimicrobialEffective against Mycobacterium tuberculosis; potential for drug-resistant strains
AnticancerInduces apoptosis in cancer cell lines; activates caspase pathways
NeuroprotectiveRelated compounds show potential in oxidative stress models; supports further investigation

Q & A

Basic Questions

Q. What spectroscopic methods are recommended for characterizing 3-(trifluoromethyl)cinnamic acid methyl ester, and how should data be interpreted?

  • Answer : Use 1H^1H and 13C^{13}C NMR to identify protons and carbons in the aromatic and ester regions. For example, in similar cinnamate esters, aromatic protons resonate at δ 7.39–7.91 ppm, while the methoxy group appears at δ 3.85 ppm . Mass spectrometry (ESI or APCI) confirms molecular weight, with [M−H]^- or [M+Na]+^+ peaks (e.g., m/z 341.05 or 353.38) . Always compare with reference spectra from databases like NIST Chemistry WebBook .

Q. How can researchers ensure the compound’s purity for pharmacological studies?

  • Answer : Employ HPLC with UV detection (≥90% purity threshold) and validate using certified reference standards. Impurity profiling should follow pharmacopeial guidelines, such as EP protocols for nitro- and acetamide derivatives . Store samples at −20°C in inert, light-resistant containers to prevent ester hydrolysis .

Q. What synthetic routes are effective for introducing the trifluoromethyl group into cinnamate esters?

  • Answer : Use Ullmann coupling or Pd-catalyzed cross-coupling to attach the trifluoromethylphenyl moiety. For example, esterification of 3-(trifluoromethyl)cinnamic acid with methanol under acid catalysis (e.g., H2 _2SO4_4) yields the methyl ester . Monitor reaction progress via TLC and optimize yields using anhydrous conditions .

Advanced Research Questions

Q. How can computational methods aid in predicting the molecular geometry and reactivity of this compound?

  • Answer : Perform ab initio calculations (e.g., DFT) to model the ester’s electronic structure and steric effects. Gas-phase electron diffraction (GED) validates bond lengths and angles, particularly for the trifluoromethyl group’s rotational barriers . Compare results with crystallographic data from analogs like benzyl cinnamate .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Answer : Conduct metabolite profiling (e.g., LC-MS/MS) to identify hydrolysis products like 3-(trifluoromethyl)cinnamic acid. Adjust experimental designs to account for esterase activity in biological matrices. Refer to studies on cinnamate amide derivatives, where metabolic stability influenced anti-atherosclerotic efficacy .

Q. How can structure-activity relationships (SAR) be optimized for this compound in enzyme inhibition studies?

  • Answer : Synthesize analogs with substituents on the phenyl ring (e.g., methoxy, chloro) and test against target enzymes like acyl-CoA:cholesterol acyltransferase. For example, 3,4-dihydroxy derivatives showed enhanced lipid-lowering effects via HMG-CoA reductase modulation . Use molecular docking to prioritize synthetic targets.

Q. What advanced analytical techniques are critical for detecting trace impurities in this compound?

  • Answer : Apply GC-MS with electron capture detection (ECD) for halogenated impurities (e.g., 4-chlorophenyl byproducts) . For non-volatile impurities, use UPLC-QTOF-MS with a C18 column and 0.1% formic acid mobile phase . Validate methods per ICH Q2(R1) guidelines.

Q. How do stereoisomers of this compound impact pharmacological outcomes, and how can they be resolved?

  • Answer : Separate (E)/(Z)-isomers via chiral HPLC (e.g., Chiralpak IG-3 column) or recrystallization. The (E)-isomer typically shows higher bioactivity due to planar conformation, as seen in methyl cinnamate analogs . Confirm stereochemistry using NOESY NMR or X-ray crystallography.

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